![molecular formula C14H19NO B1475572 1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol CAS No. 1601181-96-7](/img/structure/B1475572.png)
1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol
Vue d'ensemble
Description
1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol (1-HMCD) is an organometallic compound with a wide range of applications in scientific research. It is a cyclobutane derivative of indanone, which is a bicyclic ketone. 1-HMCD has been studied extensively in the laboratory due to its unique properties, such as its relatively low reactivity and its ability to form stable organometallic complexes.
Applications De Recherche Scientifique
1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol has been used in a variety of scientific research applications, including organic synthesis, catalysis, and materials science. In organic synthesis, this compound can be used as a catalyst for the synthesis of organic compounds, such as alcohols and amines. In catalysis, this compound can be used to promote the formation of organometallic complexes, which can be used to catalyze a variety of reactions. In materials science, this compound can be used to form stable organometallic complexes, which can be used to create new materials with unique properties.
Mécanisme D'action
1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol is an organometallic compound that is capable of forming stable organometallic complexes. These complexes are formed when this compound reacts with a base, such as sodium hydroxide or potassium carbonate. The reaction between this compound and the base results in the formation of a complex in which the this compound is bonded to the base. This complex can then be used to catalyze a variety of reactions.
Biochemical and Physiological Effects
This compound has been studied extensively in the laboratory and has been found to be relatively non-toxic. It has been shown to be non-mutagenic and non-carcinogenic in laboratory studies. Additionally, this compound has been shown to have no significant effects on the biochemical or physiological functions of the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol has a number of advantages for use in laboratory experiments. It is relatively non-toxic, non-mutagenic, and non-carcinogenic, making it safe to use in the laboratory. Additionally, this compound is relatively stable, making it easy to store and handle. However, this compound does have some limitations for use in laboratory experiments. It is not very soluble in water, so it is not suitable for use in aqueous solutions. Additionally, this compound is not very reactive, so it is not suitable for use in reactions that require a high degree of reactivity.
Orientations Futures
1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol has a wide range of potential applications in scientific research. In the future, this compound could be used to develop new materials and catalysts for use in organic synthesis. Additionally, this compound could be used to develop new organometallic complexes with unique properties. Finally, this compound could be used to develop new methods for the synthesis of organic compounds.
Propriétés
IUPAC Name |
1-[(2,3-dihydro-1H-inden-2-ylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14(6-3-7-14)10-15-13-8-11-4-1-2-5-12(11)9-13/h1-2,4-5,13,15-16H,3,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGRXPWKZTUYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2CC3=CC=CC=C3C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475490.png)
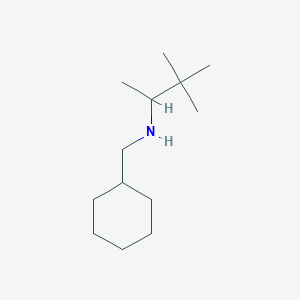
![(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1475492.png)
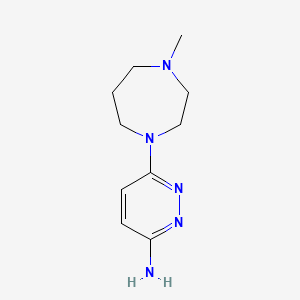
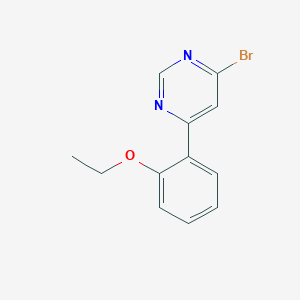
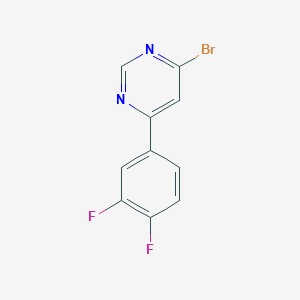
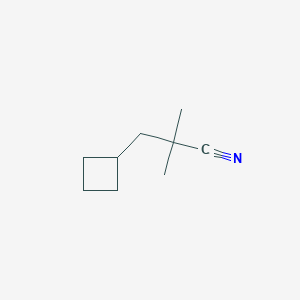


![1-{[(4-Methylcyclohexyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475502.png)
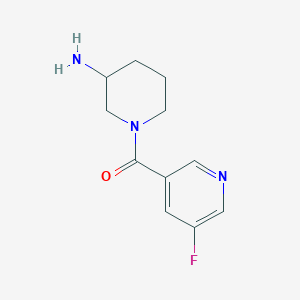
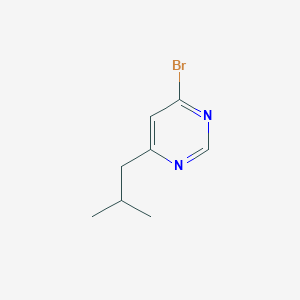
![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1475511.png)
![1-({[(2-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475512.png)